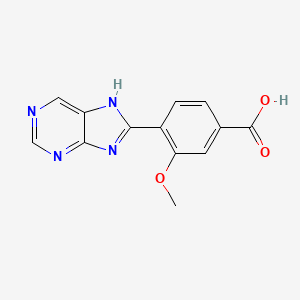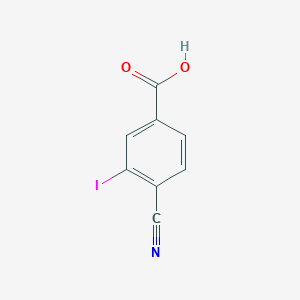
2,3-Dihydroxy-6,7-dimethyl-4-propyl-1-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxy-6,7-dimethyl-4-propyl-1-naphthoic acid is a naphthoic acid derivative characterized by the presence of two hydroxyl groups, two methyl groups, and a propyl group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-6,7-dimethyl-4-propyl-1-naphthoic acid can be achieved through several synthetic routes. One common method involves the regioselective oxidation of 2-naphthoic acid derivatives using cytochrome P450 monooxygenases, such as CYP199A2 . This enzyme catalyzes the oxidation of specific positions on the naphthalene ring, leading to the formation of dihydroxynaphthoic acids.
Industrial Production Methods
Industrial production methods for this compound may involve the use of whole-cell biocatalysts expressing cytochrome P450 enzymes. These biocatalysts can efficiently catalyze the oxidation of naphthoic acid derivatives under mild reaction conditions, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxy-6,7-dimethyl-4-propyl-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve reagents such as halogenating agents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce dihydro derivatives.
Aplicaciones Científicas De Investigación
2,3-Dihydroxy-6,7-dimethyl-4-propyl-1-naphthoic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various naphthoic acid derivatives and other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxy-6,7-dimethyl-4-propyl-1-naphthoic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes like HIV-1 integrase by binding to the active site and preventing the enzyme from catalyzing its reaction . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,3-Dihydroxy-6,7-dimethyl-4-propyl-1-naphthoic acid include other dihydroxynaphthoic acids, such as:
- 1,4-Dihydroxy-2-naphthoic acid
- 3,5-Dihydroxy-2-naphthoic acid
- 6,7-Dihydroxy-2-naphthoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the naphthalene ring
Propiedades
Fórmula molecular |
C16H18O4 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
2,3-dihydroxy-6,7-dimethyl-4-propylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C16H18O4/c1-4-5-10-11-6-8(2)9(3)7-12(11)13(16(19)20)15(18)14(10)17/h6-7,17-18H,4-5H2,1-3H3,(H,19,20) |
Clave InChI |
QYDDTEVBIYQMGD-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=C(C2=C1C=C(C(=C2)C)C)C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11851274.png)
![N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B11851278.png)
![N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide](/img/structure/B11851286.png)



![N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide](/img/structure/B11851303.png)




